Contezolid acefosamil
Overview
Description
Contezolid acefosamil, also known as MRX-4, is a prodrug of contezolid. It is under development for the treatment of multidrug-resistant Gram-positive bacterial infections. This compound is particularly effective against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and penicillin-resistant Streptococcus pneumoniae . This compound is designed to be administered intravenously and orally, providing flexibility in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of contezolid acefosamil involves the conversion of contezolid into its prodrug form. The process typically includes the formation of an O-acyl phosphoramidate derivative, which enhances the solubility and bioavailability of the active drug . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Contezolid acefosamil undergoes hydrolysis to release the active drug contezolid. This hydrolysis can occur under physiological conditions, making it an effective prodrug . The compound does not undergo significant oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The hydrolysis of this compound typically requires aqueous conditions, often facilitated by enzymes or acidic environments. The major product of this reaction is contezolid, which retains the antibacterial activity .
Major Products Formed: The primary product formed from the hydrolysis of this compound is contezolid. This active drug is responsible for the antibacterial effects observed in clinical settings .
Scientific Research Applications
Contezolid acefosamil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is studied for its unique prodrug design, which enhances solubility and bioavailability.
Medicine: Clinically, this compound is being developed for the treatment of multidrug-resistant bacterial infections.
Industry: In the pharmaceutical industry, this compound is a promising candidate for new antibacterial drugs.
Mechanism of Action
Contezolid acefosamil exerts its effects by converting into the active drug contezolid in the human body. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex, which is essential for bacterial protein synthesis . This inhibition disrupts bacterial replication and leads to the elimination of the infection. The molecular targets of contezolid include the bacterial ribosome, where it binds and interferes with protein synthesis .
Comparison with Similar Compounds
- Linezolid
- Tedizolid
- Radezolid
Contezolid acefosamil stands out due to its unique prodrug design, which enhances its clinical utility and safety profile .
Properties
IUPAC Name |
acetyloxy-N-(1,2-oxazol-3-yl)-N-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]phosphonamidic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRAGJLWFBGKFE-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N4O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807497-11-5 | |
Record name | MRX-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807497115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRX-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJZ0KB5903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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